2-(2-Methylallyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Frameworks in Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern synthetic and medicinal chemistry. nih.govtandfonline.com Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. tandfonline.commdpi.comnih.gov The non-planar, puckered conformation of the pyrrolidine ring, often described as "pseudorotation," allows for a greater exploration of three-dimensional space, a desirable characteristic in drug design. nih.gov This structural feature, coupled with the presence of sp³-hybridized carbons, contributes to the stereochemical complexity of molecules containing this scaffold. nih.gov

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions with biological targets like proteins and enzymes. pharmablock.com Furthermore, the pyrrolidine motif can enhance the aqueous solubility and other physicochemical properties of a drug molecule. pharmablock.com Pyrrolidine derivatives are also widely employed as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.govjyu.fi

The versatility of the pyrrolidine scaffold is further demonstrated by its presence in a wide array of bioactive compounds, including those with anticancer, antidiabetic, anti-inflammatory, and neuroprotective properties. ontosight.aibohrium.comtandfonline.com The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. tandfonline.com

Contextualizing 2-(2-Methylallyl)pyrrolidine within Pyrrolidine Derivative Research

This compound is a specific derivative characterized by the attachment of a 2-methylallyl group to the second position of the pyrrolidine ring. evitachem.com This substitution introduces a chiral center at the C2 position, opening possibilities for stereoselective synthesis and applications. The 2-methylallyl group itself provides a reactive handle for further chemical transformations.

This compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and material science applications. evitachem.com Its structural features make it a candidate for investigation in medicinal chemistry, where it can act as an intermediate in the synthesis of bioactive compounds or as a ligand that interacts with biological targets. evitachem.comsmolecule.com Research into similar pyrrolidine derivatives has shown potential in modulating the activity of enzymes and receptors. ontosight.aismolecule.com

The synthesis of this compound can be achieved through various methods, including the alkylation of pyrrolidine with a suitable 2-methylallyl halide or through more complex cascade reactions. evitachem.comsmolecule.com The reactivity of this secondary amine is typical of its class, undergoing reactions such as nucleophilic substitution and the formation of enamines. evitachem.comsmolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| Boiling Point | Approximately 130 °C evitachem.com |

| Density | Approximately 0.85 g/mL evitachem.com |

| Classification | Secondary amine, Nitrogen heterocycle evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) evitachem.com |

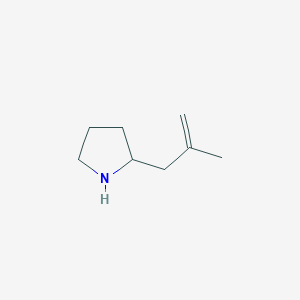

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7(2)6-8-4-3-5-9-8/h8-9H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXQALZIOURDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 2 2 Methylallyl Pyrrolidine and Analogues

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring of 2-(2-Methylallyl)pyrrolidine is a key locus of reactivity. Its lone pair of electrons confers nucleophilic and basic properties, enabling it to participate in a variety of chemical transformations. This reactivity is fundamental to its application in catalysis and synthetic chemistry.

Nucleophilic Reactivity (e.g., Nucleophilic Substitution Reactions)

The nitrogen atom of the pyrrolidine moiety is nucleophilic and can readily participate in nucleophilic substitution reactions. This reactivity is analogous to that of simpler secondary amines. For instance, pyrrolidine is known to react with electron-deficient aromatic systems, such as substituted thiophenes, via an aromatic nucleophilic substitution (SNAr) mechanism. This reaction proceeds through a stepwise pathway involving the initial nucleophilic addition of the pyrrolidine to form a zwitterionic intermediate, followed by the elimination of a leaving group. nih.gov Computational studies on the reaction of pyrrolidine with 2-methoxy-3-X-5-nitrothiophenes have shown that the initial nucleophilic addition to the C2 position of the thiophene (B33073) ring has a relatively low activation barrier. nih.gov

While specific studies on the SNAr reactions of this compound are not detailed in the provided search results, its behavior is expected to be similar to that of pyrrolidine itself. The methylallyl substituent is not expected to significantly hinder the nucleophilicity of the nitrogen atom. The general utility of pyrrolidine derivatives in nucleophilic reactions is further exemplified by their reactions with various electrophiles in the presence of a Lewis acid, such as BF3·OEt2. These reactions can proceed with a range of nucleophiles including indoles, organoaluminum and organozinc reagents, naphthols, allylstannanes, and azides, highlighting the versatility of the pyrrolidine nitrogen in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Enamine Formation and Reactivity

A hallmark of the reactivity of this compound, as a secondary amine, is its ability to react with aldehydes and ketones to form enamines. masterorganicchemistry.commakingmolecules.com This condensation reaction typically requires an acid catalyst and involves the formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. cambridge.orgyoutube.com Subsequent deprotonation at the α-carbon yields the enamine. makingmolecules.comyoutube.com The use of a cyclic secondary amine like pyrrolidine is often favored as it can lead to a more nucleophilic enamine. makingmolecules.com

The resulting enamine is a powerful nucleophile due to the electron-donating nature of the nitrogen atom, which increases the electron density on the α-carbon. masterorganicchemistry.com This makes enamines valuable intermediates in organic synthesis, particularly for the α-functionalization of carbonyl compounds. mdma.ch Pyrrolidine enamines, in particular, have been found to be very useful in alkylation reactions with alkyl halides. masterorganicchemistry.com The reactivity of the enamine is influenced by the structure of the parent amine and carbonyl compound. For instance, the isomer distribution of enamines derived from 2-methylcyclohexanone (B44802) varies depending on whether pyrrolidine or morpholine (B109124) is used. mdma.ch

Enamines derived from this compound can react with a variety of electrophiles, such as alkyl halides and Michael acceptors, at the α-carbon. masterorganicchemistry.comlibretexts.org This reactivity, known as the Stork enamine alkylation, provides a versatile method for forming new carbon-carbon bonds. libretexts.orglibretexts.org Following the reaction with an electrophile, the resulting iminium ion is typically hydrolyzed with aqueous acid to regenerate the carbonyl group in the now α-substituted product. masterorganicchemistry.comlibretexts.org

Iminium Ion Intermediates in Catalysis

In the context of organocatalysis, this compound can act as a catalyst by forming iminium ion intermediates. This is a key activation strategy for α,β-unsaturated carbonyl compounds. ub.eduthieme-connect.de The reaction of the secondary amine with an α,β-unsaturated aldehyde or ketone forms a transient iminium ion, which is significantly more electrophilic than the starting carbonyl compound. thieme-connect.de This enhanced electrophilicity facilitates the addition of weak nucleophiles to the β-position in a Michael-type addition.

Computational studies have been employed to examine the relative stability and reactivity of various pyrrolidine-derived iminium ions. ub.edu The tendency of a carbonyl compound to form an iminium ion is related to the stability of that ion towards hydrolysis. ub.edu The structure of the pyrrolidine catalyst plays a crucial role in determining the reactivity and stereoselectivity of these transformations. For instance, the presence of substituents on the pyrrolidine ring can influence the electrophilicity of the iminium ion intermediate. thieme-connect.de Kinetic studies on the addition of silyl (B83357) ketene (B1206846) acetals to cinnamaldehyde-derived iminium ions have shown that iminium ions derived from substituted pyrrolidines, such as those used in MacMillan and Jørgensen-Hayashi catalysis, are highly electrophilic. ub.eduthieme-connect.de

The catalytic cycle is completed by the hydrolysis of the resulting enamine intermediate back to the product and the regenerated secondary amine catalyst. The formation of iminium ions from chiral pyrrolidine derivatives is a cornerstone of asymmetric organocatalysis, enabling the enantioselective synthesis of a wide range of molecules. ub.edursc.org

Reactivity of the Methylallyl Group

The methylallyl group in this compound possesses a carbon-carbon double bond, which is a site of potential functionalization. This olefinic moiety can undergo a variety of reactions, adding another dimension to the chemical utility of the molecule.

Olefin Functionalization Reactions (e.g., Diamination)

The double bond of the methylallyl group is susceptible to various electrophilic addition and functionalization reactions. One important class of such reactions is alkene diamination, which allows for the direct installation of two nitrogen-containing groups across the double bond to form valuable vicinal diamines. nih.govnih.gov Chiral 2-aminomethyl pyrrolidines, for example, are useful as ligands in asymmetric catalysis and as components of bioactive compounds. nih.govnih.gov

While direct diamination of this compound is not explicitly described, copper-catalyzed intramolecular/intermolecular diamination reactions of γ-alkenyl sulfonamides provide a relevant precedent. nih.gov In these reactions, a copper catalyst facilitates the addition of a nitrogen atom from the sulfonamide and a second nitrogen atom from an external amine nucleophile across the alkene. nih.govnih.gov This methodology has been shown to be effective for the synthesis of chiral 2-aminomethyl indolines and pyrrolidines with high enantioselectivity. nih.govnih.gov The reaction conditions, including the choice of catalyst, oxidant, and solvent, are critical for achieving high yields and selectivities. nih.gov

Rearrangements and Isomerizations (e.g., Allyl Transfer)

The methylallyl group can also participate in rearrangement and isomerization reactions. Allylic systems are known to undergo rearrangements, and the specific reaction pathways can be influenced by reaction conditions and catalysts. For example, in the context of cross-coupling reactions to form methylallyl alkenes, isomerization of the double bond can occur as a side reaction. mdpi.com

Oxidation and Reduction Processes

The oxidation of the pyrrolidine ring is a fundamental transformation that provides access to valuable synthetic intermediates such as lactams and N-acyliminium ions. While specific oxidation studies on this compound are not extensively documented, the reactivity of analogous N-acyl-pyrrolidines has been investigated. These studies reveal the susceptibility of the carbon atom alpha to the nitrogen to oxidation.

For instance, the oxidation of N-acyl-pyrrolidines using systems like iron(II)-hydrogen peroxide or an iron complex with molecular oxygen leads to the formation of the corresponding pyrrolidin-2-ones (lactams). researchgate.net This type of oxidation is significant for introducing a carbonyl group into the heterocyclic ring, thereby altering its chemical properties and providing a handle for further functionalization.

Another important oxidative transformation is the formation of N-acyliminium ions. These reactive intermediates are precursors for the synthesis of a wide array of α-substituted pyrrolidine derivatives. nih.gov The use of hypervalent iodine reagents, such as iodosobenzene (B1197198) or diacetoxyiodobenzene (B1259982) in conjunction with a halide source like trimethylsilyl (B98337) bromide (TMSBr), can facilitate the oxidation of N-protected pyrrolidines. nih.gov This process often proceeds through the formation of an α-halo intermediate, which can then ionize to the N-acyliminium ion. This ion can subsequently be trapped by various nucleophiles. For example, treatment of N-carbamate protected pyrrolidines with these reagents can lead to α-brominated products, which upon ionization and trapping with a solvent like methanol, yield α-methoxylated pyrrolidines. nih.gov

Furthermore, tandem sequences involving an initial amination followed by an oxidation step have been developed to synthesize pyrrole (B145914) rings from acyclic precursors. A silver(I)-mediated tandem amination/oxidation of a secondary amine-tethered alkyne provides functionalized pyrroles in good yields. nih.gov The proposed mechanism involves an initial hydroamination/cyclization to form a pyrrolidine derivative, which is then oxidized or dehydrogenated by the silver oxidant to furnish the aromatic pyrrole product. nih.gov

Table 1: Examples of Oxidation Reactions on Pyrrolidine Analogues This table is generated based on data from the text. Please refer to the original sources for detailed information.

| Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acyl-pyrrolidines | Fe(II)-H₂O₂ or Iron complex/O₂ | Pyrrolidin-2-ones (Lactams) | researchgate.net |

| N-Carbamate protected pyrrolidines | PhI(OAc)₂ or (PhIO)n with TMSBr | α-Functionalized pyrrolidines (via N-acyliminium ions) | nih.gov |

| Secondary amine-tethered alkyne | Silver(I) oxidant | Functionalized pyrroles | nih.gov |

Dehydrogenation Reactions (e.g., to Pyrroles)

The dehydrogenation of pyrrolidines to form the corresponding aromatic pyrroles is a synthetically valuable transformation, as it allows for the late-stage introduction of aromaticity. acs.orgnih.gov While pyrrolidines are relatively stable, their conversion to pyrroles typically requires catalytic methods to overcome the activation barrier. acs.org

A notable method for this transformation is the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines. acs.orgnih.gov This reaction proceeds efficiently using certain alkenes as hydrogen acceptors. For example, the dehydrogenation of N-mesityl pyrrolidine to N-mesityl pyrrole was achieved in high yields using acceptors like trimethyl(2-methylallyl)silane or isoprene. acs.orgnih.gov The proposed mechanism involves a B(C₆F₅)₃-mediated hydride abstraction from the carbon alpha to the nitrogen, forming an iminium borohydride (B1222165) intermediate. acs.org Subsequent deprotonation and a second hydride transfer to the acceptor molecule, facilitated by the catalyst, result in the formation of the pyrrole ring. acs.org This method is advantageous as it does not require the presence of electron-withdrawing groups on the pyrrolidine ring, which was a limitation of previous methods that often relied on stoichiometric oxidants like MnO₂ or DDQ. nih.gov

Other catalytic systems have also been employed for the dehydrogenation of specific pyrrolidine derivatives. These include iridium pincer catalysts for unfunctionalized systems and dual iridium-nickel photocatalytic systems for certain dicarboxylate-substituted pyrrolidines. nih.gov Additionally, heterogeneous catalysts, such as carbon-supported platinum (Pt/C), have been shown to effectively catalyze the acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols to yield 2,5-disubstituted pyrroles, demonstrating the utility of platinum-group metals in these aromatization reactions. rsc.org

Table 2: Catalytic Systems for Dehydrogenation of Pyrrolidines and Related Syntheses This table is generated based on data from the text. Please refer to the original sources for detailed information.

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | N- and C-substituted pyrrolidines | Uses alkene hydrogen acceptors; broad scope | acs.orgnih.gov |

| Iridium pincer catalyst | Perhydroindoles, perhydrocarbazoles | Effective for unfunctionalized systems | nih.gov |

| Iridium–nickel dual photocatalyst | 1-(tert-butyl)2-methyl pyrrolidine-1,2-dicarboxylate | Photocatalytic approach | nih.gov |

| Pt/C (heterogeneous) | 1,2-aminoalcohols and secondary alcohols | Acceptorless dehydrogenative condensation | rsc.org |

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.org These processes are highly efficient in terms of atom economy and step economy, enabling the rapid construction of complex molecular architectures from simpler starting materials. wikipedia.org

In the context of pyrrolidine chemistry, domino reactions have been developed to synthesize fused heterocyclic systems. One such example is the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. nih.govrsc.org This transformation is promoted by a multi-component catalytic system under aerobic conditions and proceeds through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process. nih.govrsc.org The reaction is initiated by the oxidation of the pyrrolidine to a more reactive intermediate, likely a pyrroline (B1223166) or enamine, which then undergoes a ruthenium- and copper-catalyzed reaction with the alkyne, followed by cyclization and final aromatization to yield the complex fused product. nih.gov

Another relevant process is the copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne. nih.gov This reaction assembles α-cyano substituted pyrrolidines in a single pot. The sequence involves an initial intramolecular hydroamination to form the pyrrolidine ring, which then participates in subsequent cyanation and alkylation steps. This highlights how the pyrrolidine ring can be formed and functionalized in a seamless cascade process. nih.gov The tandem amination/oxidation sequence to form pyrroles, mentioned previously, can also be classified as a cascade reaction, where cyclization and aromatization occur in one pot. nih.gov

These examples, while not specifically employing this compound, illustrate the potential of the pyrrolidine core to participate in complex cascade and domino reactions, enabling the efficient synthesis of diverse and structurally complex nitrogen-containing heterocycles.

Applications in Advanced Synthetic Chemistry and Catalysis

2-(2-Methylallyl)pyrrolidine as a Building Block in Complex Molecule Synthesis

The structural features of this compound make it an attractive starting point for the synthesis of more elaborate molecules. The pyrrolidine (B122466) core can be further functionalized, and the methylallyl side chain offers a handle for a variety of chemical transformations.

Synthesis of Natural Products and Bioactive Molecules

The pyrrolidine nucleus is a common feature in many biologically active alkaloids and other natural products. nih.govbaranlab.org While direct total syntheses of natural products starting from this compound are not extensively documented in readily available literature, its derivatives are recognized as key intermediates in the synthesis of bioactive compounds. For instance, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which are precursors to indolizidine alkaloids like tylohirsuticine, can be achieved through methods that generate similar structural motifs. nih.gov The general importance of pyrrolidine derivatives in medicinal chemistry is well-established, with many FDA-approved drugs containing this heterocyclic system. nih.gov The development of catalytic enantioselective methods to produce chiral 2,2-disubstituted pyrrolidines opens avenues for creating novel compounds with potential pharmaceutical applications. nih.gov

Intermediates in Multi-Step Synthesis

In multi-step synthesis, a starting material undergoes a series of reactions to build up a more complex target molecule. udel.edu this compound and its derivatives serve as crucial intermediates in such synthetic sequences. For example, in the synthesis of the anti-tuberculosis drug Delamanid, a key step involves the allylation of a phenolic compound with 2-methylallyl chloride, a precursor to the 2-methylallyl group present in the target molecule. rsc.org This highlights the utility of the 2-methylallyl moiety in constructing complex pharmaceutical agents. Furthermore, the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks, which are complex heterocyclic systems, can be achieved through multicomponent reactions involving allylamine, a related primary amine. ua.es This demonstrates the principle of using simple building blocks containing allyl groups to construct intricate molecular architectures. The ability to transform the pyrrolidine ring and the methylallyl group independently or in concert allows for divergent synthetic strategies, enabling the creation of a library of related compounds from a single precursor.

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. The chiral nature of this compound makes it an excellent scaffold for the development of new organocatalysts.

Development of Chiral Organocatalysts

Pyrrolidine-based structures are central to many of the most successful organocatalysts, with proline and its derivatives being prime examples. unibo.it Researchers have synthesized new pyrrolidine-based organocatalysts with bulky substituents at the C2 position, a category that includes derivatives of this compound. nih.gov These catalysts are often prepared from chiral starting materials to ensure the final catalyst is enantiomerically pure, which is crucial for achieving high enantioselectivity in asymmetric reactions. nih.gov The development of these catalysts often involves modifying the pyrrolidine ring or the substituent at the 2-position to fine-tune the catalyst's steric and electronic properties. For example, C2-symmetric pyrrolidine-derived squaramides have been synthesized and shown to be effective recyclable organocatalysts. rsc.org

Catalyst Optimization and Performance in Asymmetric Reactions

The performance of organocatalysts derived from substituted pyrrolidines is highly dependent on their structure and the reaction conditions. For instance, novel pyrrolidine-based organocatalysts have been found to be effective in the asymmetric Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov Similarly, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields (up to 91%) and enantioselectivities (up to >99% ee) in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org The optimization of these catalytic systems often involves screening different solvents, temperatures, and additives to maximize both the yield and the enantiomeric excess of the product. The table below summarizes the performance of some pyrrolidine-based organocatalysts in asymmetric reactions.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Pyrrolidine-based with bulky C2 substituent | Michael addition | Aldehydes and nitroolefins | - | up to 85 | nih.gov |

| Chiral cis-2,5-disubstituted pyrrolidine | Michael addition | Nitromethane and α,β-unsaturated aldehydes | up to 91 | >99 | rsc.org |

| Oxygen-bridged chiral diamide | Aldol reaction | p-nitrobenzaldehyde and cyclohexanone | - | up to 97 | e3s-conferences.org |

| C2-Symmetric pyrrolidine-derived squaramides | Michael addition | Cyclohexanone derivatives and β-nitrostyrenes | high | good to excellent | rsc.org |

Ligand Development for Transition Metal Catalysis

In addition to its role in organocatalysis, the this compound scaffold is also valuable for the development of chiral ligands for transition metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring and the double bond of the allyl group can both coordinate to a metal center, creating a bidentate ligand.

The design of chiral ligands is crucial for achieving high enantioselectivity in transition metal catalysis. Pyrrolidine-containing phosphine (B1218219) ligands, for example, have been used in palladium-catalyzed asymmetric hydrovinylation reactions. researchgate.net The combination of a chiral pyrrolidine backbone with a phosphine moiety creates a privileged ligand scaffold for a variety of asymmetric transformations. The modular nature of these ligands allows for the synthesis of a library of related structures, which can then be screened to find the optimal ligand for a specific reaction.

Furthermore, the development of chiral ligands for transition metal catalysis is a very active area of research, with a constant demand for new and more effective ligand systems. The use of this compound as a starting material for the synthesis of such ligands offers a promising avenue for the discovery of novel catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. acs.org The combination of a transition metal's catalytic activity with the stereochemical control imparted by a chiral ligand derived from this compound can lead to highly efficient and selective synthetic methodologies.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The formation of 2-substituted pyrrolidines, including the 2-methylallyl variant, can be achieved through various synthetic routes, with reaction mechanisms often involving radical or organometallic pathways. Mechanistic studies on analogous systems, such as the copper-catalyzed intramolecular C–H amination and palladium-catalyzed carboamination, provide significant insights into the probable pathways for the formation of 2-(2-Methylallyl)pyrrolidine. nih.govnih.govnih.govacs.org

A plausible pathway for synthesizing related 2-allylpyrrolidines is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides. nih.gov Another relevant mechanistic framework is the copper-catalyzed intermolecular carboamination of alkenes. nih.gov This process is believed to proceed through a stepwise oxidative coupling sequence. The reaction is initiated by the copper(II)-catalyzed oxidation of an alkylborane to its corresponding alkyl radical. This radical then adds to an alkene to generate a stabilized radical intermediate, which subsequently engages in C-N bond formation. nih.gov

Transition state (TS) analysis via computational chemistry is crucial for determining the rate-limiting steps and understanding stereoselectivity in chemical reactions. While specific transition state models for the synthesis of this compound are not extensively documented, studies on analogous pyrrolidine-forming reactions provide valuable data. For instance, in the synthesis of pyrrolidinedione derivatives, which involves a cyclization step to form the pyrrolidine (B122466) ring, the energy barrier for this key step is significantly influenced by reaction conditions such as protonation. nih.govrsc.org

In one computational study on a Nef-type rearrangement and cyclization to form a pyrrolidinedione, the formation of the pyrrolidine ring from a protonated precursor was found to proceed through a transition state with a very low activation energy barrier of only 11.9 kJ mol⁻¹. nih.govrsc.org In contrast, prerequisite steps like tautomerization can have much higher energy barriers, highlighting their potential role as the rate-determining step. nih.govrsc.org DFT investigations into proline-catalyzed Michael reactions have also been used to analyze different transition state models for the crucial C-C bond formation step. figshare.com

Table 1: Calculated Activation Energies for Key Steps in Analogous Pyrrolidine-Forming Reactions This table presents data from computational studies on related heterocyclic systems to illustrate typical energy barriers.

| Reaction Step | System | Computational Method | Activation Energy (kJ mol⁻¹) | Reference |

| Ring Cyclization | Pyrrolidinedione Synthesis | DFT | 11.9 | nih.govrsc.org |

| Tautomerization | Pyrrolidinedione Synthesis | DFT | 178.4 | nih.govrsc.org |

| Michael Addition | Pyrrolidinedione Synthesis | DFT | 21.7 | nih.govrsc.org |

| Proton Transfer | Pyrrolidinedione Synthesis | DFT | 197.8 | nih.govrsc.org |

Identification of Key Intermediates

The identification of reaction intermediates is fundamental to confirming a proposed mechanism. In the synthesis of 2-aryl and 2-vinylpyrrolidines via copper-catalyzed carboamination, a key proposed intermediate is a stabilized benzylic radical formed after the initial radical addition to the styrene. nih.gov This radical intermediate is thought to combine with a copper(II) species to form an alkylcopper(III) intermediate, which can then undergo reductive elimination to form the crucial C-N bond. nih.gov

In copper-catalyzed intramolecular C–H amination reactions to form pyrrolidines, various organocopper species are considered key intermediates. Mechanistic studies, combining experimental and computational approaches, have investigated the roles of different oxidation states of copper [Cu(I), Cu(II), Cu(III)] and the formation of Cu-F or Cu-N bonds during the catalytic cycle. nih.govacs.org For other types of pyrrolidine syntheses, such as the tandem aza-Cope rearrangement-Mannich cyclization, iminium cations serve as crucial intermediates that dictate the final product structure. emich.edu

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms, conformational preferences, and electronic structures of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to map out potential energy surfaces, calculate the energies of reactants, intermediates, transition states, and products, and thereby predict the most likely reaction pathway.

DFT calculations have been instrumental in elucidating the mechanisms of various pyrrolidine syntheses. For example, in the palladium-catalyzed allylation of primary amines, DFT studies were used to compare two potential mechanisms, ultimately favoring a pathway that involves the decomplexation of a coordinated allylammonium intermediate. nih.govresearchgate.net Similarly, extensive DFT calculations have been performed to understand the intramolecular C-H amination to form pyrrolidines, revealing that the choice of halogen on the amide substrate (e.g., N-F vs. N-Cl) significantly alters the favorability of the reaction pathways. nih.govacs.org These studies show that N-fluoro compounds are preferred due to more favorable energy profiles for the C-N bond-forming steps. nih.govacs.org DFT has also been successfully applied to predict the stereochemical outcome of reactions, such as the enantioselective lithiation of N-Boc-pyrrolidine. nih.gov

Table 2: Comparison of Calculated Reaction Barriers for Pyrrolidine Synthesis via Cu-Catalyzed C-H Amination Data adapted from DFT studies on a model system to illustrate the impact of the substrate on reaction energetics.

| Substrate | Key Mechanistic Step | Computational Method | Relative Free Energy Barrier (kcal mol⁻¹) | Reference |

| N-Fluoro amide | H-abstraction / Ring Closing | DFT | ~16-18 | nih.govacs.org |

| N-Chloro amide | Cl radical loss / H-abstraction | DFT | >22 | nih.govacs.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While not typically the primary tool for elucidating reaction mechanisms of small molecules, MD simulations are invaluable for understanding the dynamic behavior of substituted pyrrolidines in different environments.

For instance, MD simulations have been employed to analyze the flexibility and binding modes of pyrrolidine derivatives when interacting with biological targets like proteins. nih.gov By simulating the movement of the pyrrolidine-containing ligand within the protein's binding site, researchers can gain insights into the specific interactions that govern binding affinity and selectivity. nih.govresearchgate.netmdpi.com Such simulations can reveal the importance of specific conformations and the role of solvent molecules, providing a dynamic picture that complements static docking studies. nih.govacs.org

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation adopted by a molecule like this compound, and the energy barriers between these conformations, can significantly influence its reactivity and biological activity.

Computational methods, particularly DFT, are used to perform rigorous conformational analysis. researchgate.net By systematically exploring the potential energy surface, the relative stabilities of different conformers can be determined. For pyrrolidine enamines, computational studies have shown that small energy differences can exist between various conformers (e.g., s-cis and s-trans), and that an appropriate level of theory is necessary to accurately capture these subtle energetic distinctions. researchgate.net Such analyses provide crucial information on the most populated ground-state conformations, which are often the starting points for chemical reactions.

Table 3: Illustrative Relative Energies of Pyrrolidine Ring Conformations This table presents generalized data for a 2-substituted pyrrolidine to illustrate the typical energy differences between major puckered forms.

| Conformation | Substituent Position | Typical Relative Energy (kcal mol⁻¹) |

| Endo Pucker (Envelope) | Pseudo-axial | ~0.5 - 1.5 |

| Exo Pucker (Envelope) | Pseudo-equatorial | 0.0 |

| Twist | - | ~0.2 - 1.0 |

Advanced Spectroscopic and Structural Elucidation for Mechanistic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes (e.g., 1H NMR for crude reaction mixtures, 15N NMR for mechanistic studies)

NMR spectroscopy is a cornerstone for mechanistic analysis in solution-phase chemistry. nih.gov

¹H NMR for Crude Reaction Mixtures: The progress of reactions involving 2-(2-Methylallyl)pyrrolidine can be effectively monitored by ¹H NMR spectroscopy directly on crude reaction mixtures. chemrxiv.org This approach allows for the real-time determination of reactant consumption, product formation, and the detection of transient intermediates without the need for purification. rsc.orgnih.gov For instance, in a catalytic cycle, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be integrated to determine reaction kinetics and diastereomeric ratios. acs.org Key proton signals for this compound, such as the vinyl protons of the methylallyl group (~4.7-4.9 ppm), the methyl protons (~1.7 ppm), and the protons on the pyrrolidine (B122466) ring, would serve as diagnostic markers.

¹⁵N NMR for Mechanistic Studies: While ¹H and ¹³C NMR provide structural information, ¹⁵N NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the nitrogen atom in the pyrrolidine ring, which is often the catalytic center. researchgate.netsintef.no The ¹⁵N chemical shift is highly sensitive to changes in hybridization, protonation state, and coordination. researchgate.net In an aminocatalytic cycle, the nitrogen atom transitions between enamine and iminium ion forms. These different species would exhibit distinct ¹⁵N chemical shifts, providing direct evidence for their existence and allowing for the study of their dynamics. nih.gov Although ¹⁵N has a low natural abundance, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can overcome sensitivity issues by transferring magnetization from protons. researchgate.net

Below is a table of predicted, characteristic NMR chemical shifts for this compound, which are essential for its identification and for monitoring its transformations.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Pyrrolidine C2-H | ¹H | ~3.0 - 3.2 | Methine proton adjacent to nitrogen and allyl group. |

| Pyrrolidine N-H | ¹H | ~1.5 - 2.5 | Broad signal, position is solvent and concentration dependent. |

| Pyrrolidine CH₂ | ¹H | ~1.6 - 2.0 | Complex multiplets for the remaining ring protons. |

| Allyl CH₂= | ¹H | ~4.7 - 4.9 | Two distinct signals for the diastereotopic vinyl protons. |

| Allyl -CH₂- | ¹H | ~2.2 - 2.4 | Protons connecting the allyl group to the pyrrolidine ring. |

| Allyl CH₃ | ¹H | ~1.7 | Methyl group on the double bond. |

| Pyrrolidine C2 | ¹³C | ~60 - 65 | Carbon atom at the junction of the substituent and nitrogen. |

| Pyrrolidine C5 | ¹³C | ~46 - 48 | Carbon adjacent to nitrogen. |

| Pyrrolidine C3, C4 | ¹³C | ~24 - 28 | Other ring carbons. |

| Allyl C=CH₂ | ¹³C | ~140 - 145 | Quaternary carbon of the double bond. |

| Allyl =CH₂ | ¹³C | ~112 - 115 | Methylene carbon of the double bond. |

| Allyl -CH₂- | ¹³C | ~40 - 45 | Carbon linking the two moieties. |

| Allyl CH₃ | ¹³C | ~22 - 24 | Methyl carbon. |

Note: These are estimated values based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. chemicalbook.comresearchgate.netresearchgate.net

X-ray Crystallography of Catalytic Complexes and Intermediates

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique is invaluable for characterizing stable pre-catalysts, catalytic complexes, or crystalline intermediates that can be isolated from a reaction mixture. nih.gov

For this compound, this method would be particularly insightful if the compound is used as a chiral ligand in metal-catalyzed reactions or as an organocatalyst that forms a stable, crystalline intermediate. nih.govnih.gov The resulting crystal structure would reveal precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. acs.org This information is critical for understanding the steric environment around the catalytic center, which dictates the stereochemical outcome of a reaction. For example, the crystal structure of a gold(I) complex featuring a pyrrolidine-based ligand confirmed the conformation of the pyrrolidine ring and the spatial arrangement of its substituents, which was essential for rationalizing the catalyst's enantioselectivity. nih.gov

A hypothetical crystallographic analysis of a palladium complex with this compound as a ligand might yield the data presented in the table below.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.15 | Unit cell dimension. |

| b (Å) | 15.25 | Unit cell dimension. |

| c (Å) | 12.80 | Unit cell dimension. |

| β (°) | 98.5 | Angle of the unit cell. |

| Pd-N bond length (Å) | 2.05 | Indicates the coordination of the pyrrolidine nitrogen to the metal center. |

| C=C bond length (Å) | 1.34 | Confirms the double bond of the methylallyl group. |

Note: This table is illustrative and based on typical values for similar organometallic complexes. nih.govresearchgate.net

Infrared (IR) and Vibrational Spectroscopy for Conformational and Mechanistic Insights

Infrared (IR) and other vibrational spectroscopy techniques probe the vibrational modes of molecules. Since different functional groups absorb IR radiation at characteristic frequencies, an IR spectrum provides a molecular "fingerprint". vscht.cz This is useful for identifying the presence of key groups in this compound, such as the N-H bond in the pyrrolidine ring and the C=C double bond of the methylallyl substituent. wpmucdn.comlibretexts.org

More advanced applications of IR spectroscopy can provide mechanistic and conformational insights. nih.gov For example, changes in the frequency of the C=C stretching vibration can indicate if the alkene is involved in coordination with a metal catalyst. Similarly, shifts in the N-H bending vibration can provide evidence of hydrogen bonding, which is a key interaction in many organocatalytic transition states. acs.orgnih.gov By comparing the IR spectra of starting materials, intermediates, and products, one can track the transformation of functional groups throughout a reaction. researchgate.net

The table below lists the characteristic IR absorption frequencies expected for the main functional groups within this compound.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 | Medium-Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium-Weak |

| N-H (Pyrrolidine) | Bend | 1590 - 1650 | Medium |

| =C-H (Alkene) | Bend | 890 - 910 | Strong |

Source: Data compiled from general spectroscopy tables and analogous compounds. libretexts.orgpressbooks.pubscribd.com

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylallyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine with 2-methylallyl halides or via transition-metal-catalyzed coupling. Key steps include:

-

Step 1 : Selection of precursors (e.g., pyrrolidine and 2-methylallyl bromide) and catalysts (e.g., palladium for cross-coupling reactions).

-

Step 2 : Optimization of reaction temperature (often 60–80°C to balance reactivity and side-product formation) and solvent polarity (e.g., THF or DMF) to improve regioselectivity .

-

Step 3 : Purification via column chromatography or recrystallization to isolate the product. Challenges include controlling exothermic reactions and minimizing byproducts like dimerized allyl groups.

- Data Table : Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Alkylation | 65–75 | ≥90 | Competing elimination reactions |

| Cross-Coupling | 70–85 | ≥95 | Catalyst cost and sensitivity to moisture |

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies methylallyl protons (δ 1.6–1.8 ppm for CH, δ 4.8–5.2 ppm for allyl protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm). C NMR confirms quaternary carbons in the allyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 126.14 for CHN) .

- Infrared (IR) Spectroscopy : Absorptions at ~1640 cm (C=C stretch) and ~2800 cm (C-H stretch of pyrrolidine) confirm functional groups .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for:

- Drug Design : Incorporation into bioactive molecules targeting neurotransmitter receptors (e.g., dopamine or serotonin analogs) due to pyrrolidine’s conformational rigidity .

- Enzyme Inhibition : The methylallyl group enhances hydrophobic interactions with enzyme active sites, as seen in kinase inhibitor studies .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis to synthesize enantiomers.

- Bioactivity Testing : Compare IC values in receptor-binding assays. For example, (S)-enantiomers may show 10–20× higher affinity for G-protein-coupled receptors than (R)-forms due to spatial compatibility .

- Case Study : In a 2024 study, (S)-2-(2-Methylallyl)pyrrolidine derivatives exhibited superior anti-inflammatory activity (IC = 0.8 μM) compared to racemic mixtures (IC = 12 μM) .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for this compound synthesis?

- Methodological Answer : Conflicting data (e.g., competing radical vs. ionic pathways) can be addressed via:

- Kinetic Isotope Effects (KIE) : Determine if C-H bond cleavage is rate-limiting (KIE > 2 suggests radical intermediates) .

- Computational Modeling : DFT calculations (e.g., using Gaussian 16) identify transition states and validate proposed mechanisms .

- Controlled Experiments : Vary initiators (e.g., AIBN for radical pathways vs. Lewis acids for ionic pathways) to isolate dominant mechanisms .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro assays?

- Methodological Answer :

- pH Adjustment : Buffers (pH 7.4) with 1–5% organic cosolvents (e.g., DMSO) reduce hydrolysis of the allyl group .

- Lyophilization : Freeze-drying the compound as a hydrochloride salt improves shelf life (stable >12 months at −20°C) .

- Degradation Analysis : Monitor via HPLC under accelerated conditions (40°C, 75% RH) to identify degradation products (e.g., oxidized pyrrolidine derivatives) .

Data Contradictions and Recommendations

- Synthetic Yield Discrepancies : Some studies report 70–85% yields for cross-coupling routes , while others note <60% due to unoptimized catalyst loading. Recommendation: Use Pd(OAc) (5 mol%) with XPhos ligand for reproducibility.

- Biological Activity Variability : Differences in enantiomer activity may arise from impure chiral starting materials. Recommendation: Validate enantiomeric excess (ee) via chiral HPLC before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.